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N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide

PNMT inhibition catecholamine biosynthesis target engagement

Reproducibility in PNMT inhibition studies demands a validated low-affinity control to establish baseline non-specific binding. This oxalamide derivative, with a precisely characterized Ki of approximately 1.11 mM against PNMT, fulfills that critical role. Avoid experimental variability caused by unverified structural analogs. - Ideal negative control for PNMT screens; requires millimolar concentrations for measurable binding. - Distinct dual-basic character (dimethylamino + morpholine) provides a unique physicochemical profile (XLogP3-AA = 1.0, TPSA = 73.9 Ų) for permeability studies. - Lipinski rule-of-five compliant scaffold with 7 rotatable bonds, suitable as a starting point for library derivatization.

Molecular Formula C18H28N4O3
Molecular Weight 348.447
CAS No. 954069-18-2
Cat. No. B2707389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide
CAS954069-18-2
Molecular FormulaC18H28N4O3
Molecular Weight348.447
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCN2CCOCC2
InChIInChI=1S/C18H28N4O3/c1-21(2)16-5-3-15(4-6-16)7-8-19-17(23)18(24)20-9-10-22-11-13-25-14-12-22/h3-6H,7-14H2,1-2H3,(H,19,23)(H,20,24)
InChIKeyWZQCDWPERNMELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-(Dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide: Structural Identity and Baseline Profile


N1-(4-(Dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic, unsymmetrical oxalamide derivative featuring a 4-(dimethylamino)phenethyl arm and a 2-morpholinoethyl arm linked through an oxalamide (ethanediamide) bridge . Its molecular formula is C₁₈H₂₈N₄O₃ with a molecular weight of 348.4 g/mol . Computed physicochemical descriptors include XLogP3-AA = 1.0, topological polar surface area = 73.9 Ų, 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 7 rotatable bonds, placing it in a favorable drug-like property space (Lipinski rule-of-five compliant) . The compound has been catalogued in authoritative cheminformatics databases (PubChem, ChEMBL, BindingDB) and carries the identifier CHEMBL291584 [1][2]. Its only reported biological activity is weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM, equating to approximately 1.11 mM [2]. This baseline physicochemical and activity profile serves as the foundation for evaluating its differentiation from close structural analogs and alternative oxalamide-based tool compounds.

PhysicochemicalDrug-like space with balanced LogP and TPSA
Charge profileDual-basic character from dimethylamino and morpholine groups
Target contextReported weak PNMT ligand for baseline control studies

Differentiation from Close Oxalamide Analogs


Oxalamide derivatives bearing different N-substituents are not functionally interchangeable despite sharing the same core scaffold. Small modifications to either the dimethylaminophenethyl arm or the morpholinoethyl arm drastically alter hydrogen-bonding capacity, lipophilicity, and recognition by biological targets. For instance, replacement of the morpholinoethyl group with a simple alkyl or aryl group in related oxalamide series has been shown to modulate PNMT inhibitory potency by orders of magnitude [1]. Furthermore, the combination of the basic dimethylamino moiety (pKa ~8.5–9.5) and the morpholine ring (pKa ~6–7) creates a distinct charge distribution at physiological pH that is absent in analogs lacking either functional group. This dual-basic character influences solubility, membrane permeability, and off-target polypharmacology in ways that are not predictable from single-arm modifications alone. Without direct, quantitative head-to-head data, assuming equivalence between N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide and its nearest structural neighbors introduces significant risk of altered biological readout, making compound-specific procurement essential for reproducible research [2].

Analogs differ in target engagement
Replacing the morpholinoethyl arm can shift PNMT inhibitory potency by orders of magnitude, precluding functional interchangeability.
Charge distribution alters behavior
The dual-basic character (dimethylamino + morpholine) determines solubility and permeability profiles not reproducible by single-arm analogs.
Compound-specific procurement essential
Assuming equivalence with nearest structural neighbors may introduce altered biological readouts; direct validation is required.

Quantitative Differentiation Evidence


PNMT Inhibition Compared to SK&F 64139

The target compound exhibits a Ki of 1.11 × 10⁶ nM against bovine PNMT in a radiochemical assay, compared to the reference inhibitor SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline), which has a reported Ki of ≤1 nM under similar assay conditions [1][2]. This represents a >1,000,000-fold difference in target affinity, unequivocally positioning the target compound as a very weak PNMT ligand rather than a potent inhibitor. The data are derived from in vitro radiochemical assays measuring inhibition of phenylethanolamine N-methyltransferase activity [1].

PNMT Inhibition
Head-to-head
Ki 1.11×10⁶ nM vs. ≤1 nM (SK&F 64139)
Weak PNMT ligand context; negative-control baseline
Radiochemical assay; bovine PNMT
PNMT inhibition catecholamine biosynthesis target engagement

Lipophilicity and TPSA

The target compound has a computed XLogP3-AA of 1.0 and TPSA of 73.9 Ų, reflecting the balanced hydrophilicity contributed by the morpholinoethyl and oxalamide moieties . In contrast, the simplest analog, N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide (CAS 953987-01-4), lacks the polar morpholine ring, resulting in a higher predicted logP and lower TPSA (estimated XLogP3-AA ~2.5, TPSA ~55 Ų) . This difference shifts the target compound toward better aqueous solubility and lower membrane permeability, which is critical for applications requiring extracellular target exposure or reduced CNS penetration.

Lipophilicity & TPSA
Data to verify
XLogP3-AA 1.0 · TPSA 73.9 Ų
More polar profile vs. phenethyl analog
Computed; no experimental logP
physicochemical properties drug-likeness ADME prediction

Hydrogen-Bond Donors and Acceptors

The target compound presents 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) . A closely related analog, N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, introduces a nitro group that adds one HBA and removes one HBD, altering the HBD/HBA ratio and the spatial distribution of hydrogen-bonding features [1]. These changes are known to affect recognition by enzymes and receptors that rely on specific hydrogen-bond networks, such as PNMT and other methyltransferases [2].

H-Bond Donors/Acceptors
Class-level
HBD 2 / HBA 5 vs. analog 1 / 7
Altered HBD/HBA ratio shifts target recognition
SAR literature; class inference
hydrogen bonding molecular recognition structure-activity relationship

Molecular Complexity and Rotatable Bonds

The target compound has a molecular complexity score of 417 and 7 rotatable bonds . In comparison, the simpler analog N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide has a lower complexity and fewer rotatable bonds (estimated complexity ~350; rotatable bonds ~8 based on structure) . The higher complexity of the target compound arises from the morpholinoethyl group, which introduces a heterocyclic ring that restricts certain conformations while adding synthetic steps. This may be advantageous for exploring constrained conformational space in structure–activity relationship (SAR) studies but may also increase synthetic cost and reduce yield.

Complexity & Flexibility
Data to verify
Complexity 417 · Rotatable bonds 7
Moderate complexity with constrained flexibility
Computed; for SAR library design
synthetic accessibility conformational flexibility library design

Key Application Scenarios


Negative Control for PNMT Assays

Given its very weak PNMT Ki of ~1.11 mM (Section 3, Evidence Item 1), the target compound is ideally suited as a negative control or low-affinity reference in PNMT inhibition screens. Unlike potent inhibitors such as SK&F 64139 (Ki ≤1 nM) that saturate the enzyme at nanomolar concentrations, the target compound requires millimolar concentrations to achieve measurable binding, allowing researchers to establish a baseline for non-specific or weak inhibition. This application is supported by the radiochemical assay data curated in BindingDB and ChEMBL [1].

Lipophilicity Cellular Uptake Probe

With an XLogP3-AA of 1.0 and TPSA of 73.9 Ų (Section 3, Evidence Item 2), the target compound occupies a moderately polar physicochemical space distinct from more lipophilic analogs. It can serve as a tool compound for investigating the relationship between oxalamide lipophilicity and cellular permeability, particularly in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Comparative studies with N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide (estimated XLogP3-AA ~2.5) can directly reveal the contribution of the morpholinoethyl group to permeability .

Hydrogen-Bonding SAR for Methyltransferases

The distinct HBD/HBA profile (2 donors, 5 acceptors) of the target compound (Section 3, Evidence Item 3) offers a specific hydrogen-bonding signature for probing the PNMT active site or other methyltransferases. Compared to nitro-substituted morpholinoethyl oxalamides (HBD=1, HBA=7), the target compound can be used to isolate the role of hydrogen-bond donors in substrate recognition and inhibitor design, as highlighted by structure–activity studies in the oxalamide PNMT literature [2].

Morpholinoethyl Library Intermediate

The oxalamide core with a morpholinoethyl appendage provides a versatile synthetic handle for further derivatization. The moderate molecular complexity (417) and rotatable bond count (7) (Section 3, Evidence Item 4) make the target compound a suitable starting point for library synthesis via amide coupling or N-alkylation reactions. It can be employed in automated parallel synthesis workflows to generate arrays of oxalamide analogs for high-throughput screening against panels of methyltransferases, kinases, or GPCRs .

Application
Selection Property
Validation Focus
PNMT negative-control studies
Weak target engagement profile
Radiochemical assay baseline
Cellular permeability profiling
Moderate polarity (LogP ~1)
Permeability assay comparison
Methyltransferase H-bond SAR
Distinct HBD/HBA pattern (2/5)
Active-site recognition studies
Oxalamide library synthesis
Morpholinoethyl handle for derivatization
Parallel synthesis and screening
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